4-Hydroxybenzamide
Overview
Description
4-Hydroxybenzamide is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its presence in various biological activities.
Synthesis Analysis
The synthesis of 4-hydroxybenzamide derivatives has been explored in several studies. For instance, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue with inhibitory activity against Mycobacterium tuberculosis, was reported, highlighting the importance of 4-hydroxybenzamide in medicinal chemistry . Additionally, a novel synthesis strategy for N-hydroxy-2-(4-methylbenzamido)benzamide was described, showcasing the versatility of 4-hydroxybenzamide derivatives in antibacterial applications .
Molecular Structure Analysis
The molecular structure of 4-hydroxybenzamide and its derivatives has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the crystal structure of related compounds, such as methyl 4-hydroxybenzoate and m-hydroxybenzamide . These studies provide valuable insights into the intermolecular interactions and crystal packing of these compounds, which are crucial for understanding their properties and reactivity.
Chemical Reactions Analysis
4-Hydroxybenzamide is involved in various chemical reactions. For example, a series of oxidation reactions of alkenamides with hypervalent iodine was described, leading to the asymmetric synthesis of 4-hydroxymellein derivatives . The reductive chemistry of related compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has also been studied, revealing the electron-affinic sites and the reduction pathways of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxybenzamide and its derivatives have been characterized through various spectroscopic and computational methods. Theoretical and experimental spectroscopic studies have been conducted on 4-hydroxybenzamide to understand its monomeric and dimeric structures, vibrational spectra, and electronic properties . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into the structure-property relationship and antitumor activity of the compound .
Scientific Research Applications
Spectroscopic Studies and Biological Activities : 4HBM has been studied for its structural and vibrational characteristics using spectroscopic methods. The experimental and computational data on FT-IR, FT-Raman, NMR, and UV–Visible spectra provide insights into the molecular structure of 4HBM. Additionally, the antibacterial and antifungal activities of 4HBM were explored using molecular docking, revealing its potential in combating microbial infections (Ramesh et al., 2020).
Synthon Modularity in Cocrystals : Research on 4-hydroxybenzamide-dicarboxylic acid cocrystals highlights the concept of synthon modularity, crucial for crystal engineering. This study demonstrates the design strategy and characterization of cocrystals, emphasizing the role of 4HBM in crystal structure formation (Tothadi & Desiraju, 2012).
Development of Histone Deacetylase Inhibitors : 4HBM derivatives have been identified as potent and selective inhibitors of histone deacetylase (HDAC), particularly the HDAC6 isoform. These findings are significant for cancer research, as HDAC inhibitors are explored for their therapeutic potential in oncology (Blackburn et al., 2013).
Thermochemical and Structural Analysis : Studies on 4HBM have included thermochemical analyses, such as measuring molar enthalpies and vapor pressures, to understand its chemical stability and interactions. These insights are valuable in the development of pharmaceutical and material science applications (Verevkin et al., 2016).
Influence on Cocrystal Structures and Solubility : Research on the cocrystallization of 4HBM with various acids has shown significant effects on the stability and solubility of the resulting compounds. This study provides valuable data for pharmaceutical development, especially in optimizing drug formulations (Manin et al., 2015).
Copper-mediated Hydroxylation : 4HBM has been used in copper-mediated C-H hydroxylation of arenes and heteroarenes, showcasing its role in organic synthesis and chemical transformations (Li et al., 2014).
Antioxidant and Anticancer Activities : Studies have shown that derivatives of 4HBM exhibit significant antioxidant, thrombin-inhibitory, and anticancer activities. This highlights its potential in therapeutic interventions for diseases like cancer and thrombotic diseases (Wei et al., 2016).
Safety And Hazards
4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .
properties
IUPAC Name |
4-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSAKPUBHTZHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210931 | |
Record name | 4-Hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzamide | |
CAS RN |
619-57-8 | |
Record name | 4-Hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 619-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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